molecular formula C6H13ClN2O B1407601 4-Ethylpiperazin-2-one hydrochloride CAS No. 65464-00-8

4-Ethylpiperazin-2-one hydrochloride

Cat. No. B1407601
CAS RN: 65464-00-8
M. Wt: 164.63 g/mol
InChI Key: NSWOBMIYJFZIIS-UHFFFAOYSA-N
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Description

4-Ethylpiperazin-2-one hydrochloride is a specialty chemical . It’s often used in laboratory settings and in the manufacture of other chemical compounds .


Molecular Structure Analysis

The molecular formula of 4-Ethylpiperazin-2-one hydrochloride is C6H13ClN2O . Its InChI code is 1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H .


Physical And Chemical Properties Analysis

4-Ethylpiperazin-2-one hydrochloride is a solid at room temperature . Its molecular weight is 164.63 .

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

4-Ethylpiperazin-2-one hydrochloride derivatives have been designed and synthesized for their potential in inhibiting key enzymes or acting as receptor antagonists in various therapeutic areas. For instance, derivatives have been synthesized to inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic diseases, atherosclerosis, and cancer. The introduction of aryl/arylethylamino groups or 4-arylpiperazin-1-yl residues into specific structures was essential for biological activity, indicating the compound's utility in designing potent inhibitors for therapeutic applications (Landwehr et al., 2006).

Antidepressant and Anxiolytic Properties

In the realm of neuropsychopharmacology, certain derivatives of 4-Ethylpiperazin-2-one hydrochloride have been investigated for their antidepressant and anxiolytic effects. Studies have shown that specific phenylpiperazine derivatives exhibit high affinity for serotonergic, adrenergic, and dopaminergic receptors, and act as full antagonists at 5-HT1A and 5-HT7 receptors. These compounds demonstrated potent antidepressant-like activity and anxiolytic-like properties in animal models, highlighting their potential as novel therapeutic agents for depression and anxiety disorders (Pytka et al., 2015).

Synthesis and Characterization in Chemistry

The compound has also been involved in studies focused on the synthesis and characterization of new chemical entities. For example, new derivatives have been synthesized as potential dual antihypertensive agents, with studies determining the position of protonation in the piperazine ring of hydrochloride salts using solid-state analytical techniques. Such research contributes to the development of new pharmacological agents with potential applications in treating hypertension (Marvanová et al., 2016).

Anticoagulant and Antitumor Activities

Explorations into the anticoagulant and antitumor activities of 4-Ethylpiperazin-2-one hydrochloride derivatives have also been conducted. Novel ADP receptor antagonists designed from this compound showed significant anti-clotting activities, outperforming some standard drugs in preliminary biological activity tests. This indicates the compound's utility in developing new therapeutic agents for clotting disorders (Shang-ten, 2014). Furthermore, new piperazinyl amidrazones synthesized from this compound were evaluated for their antitumor activity, showcasing substantial activity against various cancer cell lines, which points to its potential in cancer therapy research (Abdel-Jalil et al., 2010).

Safety And Hazards

This compound is associated with some safety hazards. It has the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

4-ethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWOBMIYJFZIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpiperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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